4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one
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Overview
Description
4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinolinone core linked to a phenoxy group, which is further substituted with a dioxolane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic or basic conditions.
Introduction of the Phenoxy Group: The quinolinone intermediate is then reacted with a phenol derivative, often using a coupling reagent such as a phosphine or a palladium catalyst.
Substitution with the Dioxolane Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinolinone core to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Phenoxy or dioxolane derivatives with various substituents.
Scientific Research Applications
4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinolinone core can participate in hydrogen bonding or π-π stacking interactions, while the phenoxy and dioxolane groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with a dioxaborolane ring, used in organic synthesis for borylation reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another similar compound with a dioxaborolane ring, used in the synthesis of boronic acid derivatives.
Uniqueness
4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one is unique due to the combination of its quinolinone core with the phenoxy and dioxolane groups. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H25NO4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25NO4/c1-22(2)23(3,4)28-21(27-22)15-8-7-9-17(12-15)26-14-16-13-20(25)24-19-11-6-5-10-18(16)19/h5-13,21H,14H2,1-4H3,(H,24,25) |
InChI Key |
VJVVOPAPYJMART-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2=CC(=CC=C2)OCC3=CC(=O)NC4=CC=CC=C43)(C)C)C |
Origin of Product |
United States |
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